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molecular formula C16H15FN2 B8685069 4-(3-Fluoropiperidin-1-yl)naphthalene-1-carbonitrile CAS No. 870889-75-1

4-(3-Fluoropiperidin-1-yl)naphthalene-1-carbonitrile

Cat. No. B8685069
M. Wt: 254.30 g/mol
InChI Key: MNUGCDACVZBQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07268232B2

Procedure details

3-Fluoropiperidine hydrochloride (106 mg, 0.76 mol) was dissolved in sodium hydroxide (1 M, 10 mL) and extracted with dichloromethane (4×10 mL), the combined extracts were dried over sodium sulfate, filtered and evaporated. Pyridine (2 mL) was added, followed by 1-cyano-4-fluoronaphthalene (108 mg, 0.63 mmol) and the vial was shaken at 110° C. overnight. GC-MS and TLC showed only very little conversion. DBU (10 μL) was added and the shaking was continued for 2 weeks at 110° C., after which GC-MS showed ˜50% conversion. The reaction was worked up in the same way as 165RL60 and purified by silica gel column chromatography eluted with a stepwise gradient of 0-60% ethyl acetate in n-heptane to give the title compound (29.3 mg, 12%) as a solid.
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 μL
Type
reactant
Reaction Step Three
Yield
12%

Identifiers

REACTION_CXSMILES
Cl.[F:2][CH:3]1[CH2:8][CH2:7][CH2:6][NH:5][CH2:4]1.[C:9]([C:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14](F)=[CH:13][CH:12]=1)#[N:10].C1CCN2C(=NCCC2)CC1>[OH-].[Na+]>[F:2][CH:3]1[CH2:8][CH2:7][CH2:6][N:5]([C:14]2[C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:11]([C:9]#[N:10])=[CH:12][CH:13]=2)[CH2:4]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
106 mg
Type
reactant
Smiles
Cl.FC1CNCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
108 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C2=CC=CC=C12)F
Step Three
Name
Quantity
10 μL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the vial was shaken at 110° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
Pyridine (2 mL) was added
WAIT
Type
WAIT
Details
the shaking was continued for 2 weeks at 110° C.
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography
WASH
Type
WASH
Details
eluted with a stepwise gradient of 0-60% ethyl acetate in n-heptane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1CN(CCC1)C1=CC=C(C2=CC=CC=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 29.3 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 18.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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